ethyl 1-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.17942091 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and a methoxyphenyl group. Its molecular formula is C19H24N2O4 with a molecular weight of approximately 344.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticoagulant Activity
One of the most notable biological activities of compounds structurally related to this compound is their anticoagulant properties. Research indicates that similar compounds exhibit high potency against factor Xa (fXa), a key enzyme in the coagulation cascade. For example, modifications in the carboxamido linker have been shown to enhance fXa binding affinity and improve pharmacokinetic profiles, leading to compounds with significant anticoagulant efficacy .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies on related dihydropyrimidine derivatives have indicated that they may induce apoptosis in various cancer cell lines. For instance, one study demonstrated that certain derivatives exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The mechanism appears to involve the disruption of cellular proliferation pathways, although specific pathways for this compound require further investigation.
Anti-inflammatory Effects
Compounds with similar frameworks have also been evaluated for anti-inflammatory properties. Some derivatives have shown significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating their potential as anti-inflammatory agents . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression was identified as the underlying mechanism for these effects.
Case Study: Anticoagulant Efficacy
A study focusing on a derivative closely related to this compound revealed its high selectivity for fXa over other serine proteases. This selectivity is crucial for minimizing bleeding risks associated with anticoagulant therapy. The compound demonstrated an improved oral bioavailability compared to earlier models, making it a candidate for further clinical development .
Research Findings: Structure–Activity Relationship (SAR)
Recent research has emphasized the importance of structure–activity relationships in optimizing the biological activity of piperidine derivatives. Modifications at specific positions on the piperidine ring and alterations in substituents have been shown to significantly impact potency and selectivity against target enzymes like fXa and COX-2 . Such findings underscore the need for systematic SAR studies to enhance therapeutic efficacy while reducing side effects.
Properties
IUPAC Name |
ethyl 1-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-29-21(27)16-8-10-23(11-9-16)20(26)13-24-14-22-18(12-19(24)25)15-4-6-17(28-2)7-5-15/h4-7,12,14,16H,3,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZNEATXYSXHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.